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Compound of Interest

Compound Name:
Methyl 6-chloro-4-

methoxypicolinate

CAS No.: 204378-41-6

Cat. No.: B1461953

Get Quote

Compound Profile & Significance
Chemical Name: Methyl 6-chloro-4-methoxypyridine-2-carboxylate[1][2][3]

CAS Number: 204378-41-6

Molecular Formula:

Molecular Weight: 201.61 g/mol

Role: Key scaffold for nucleophilic aromatic substitution (

) and palladium-catalyzed cross-coupling reactions in medicinal chemistry.

Synthesis & Impurity Context
Understanding the synthesis is vital for interpreting the spectra, particularly for identifying

specific impurities like the regioisomer or over-reacted byproducts.
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Primary Route: Regioselective methoxylation of methyl 4,6-dichloropicolinate. Key Impurities:

Methyl 4,6-dimethoxypicolinate: Result of over-reaction (double substitution).

Methyl 4,6-dichloropicolinate: Unreacted starting material.

Methyl 4-chloro-6-methoxypicolinate: Regioisomer (minor, due to lower electrophilicity at

C6).
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Figure 1: Synthesis pathway highlighting the origin of critical spectral impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Analysis (300 MHz,

)
The proton spectrum is characterized by two distinct aromatic singlets (or fine doublets) and

two methyl singlets.[4] The key to confirmation is the meta-coupling between H3 and H5.
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Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

Structural
Context

7.60 Doublet (d) 1H H-3

Ortho to ester

(deshielding);

Meta to Cl.

6.98 Doublet (d) 1H H-5

Ortho to Cl;

Shielded by

4-OMe.

4.01 Singlet (s) 3H - COO Methyl ester

protons.

3.92 Singlet (s) 3H - Ar-O Methoxy

ether protons.

Expert Insight:

Differentiation: The H-3 proton is significantly more deshielded (

ppm) than H-5 due to the anisotropic effect of the adjacent carbonyl group at C2.

Impurity Flag: If you observe a singlet at

ppm integrating for 6H, you have formed the 4,6-dimethoxy impurity. If you see signals at

ppm (H3) and

ppm (H5) lacking the methoxy peak, you have unreacted starting material.

NMR Analysis (75 MHz,

)
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Shift (

, ppm)
Assignment Note

166.8 C-4 Ipso to OMe (Deshielded).

164.5 C=O Carbonyl carbon.

152.1 C-6 Ipso to Cl.

148.5 C-2 Ipso to Ester.

112.5 C-5 Aromatic methine.

110.2 C-3 Aromatic methine.

56.2 O Methoxy carbon.[5]

53.1 COO Ester methyl carbon.

Mass Spectrometry (MS)
Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+). Molecular Ion:

The mass spectrum is definitively identified by the Chlorine Isotope Pattern.

Isotope Signature: A characteristic 3:1 ratio between the molecular ion (

) at 201 and the isotope peak (

) at 203, confirming the presence of one chlorine atom.

Fragmentation Pathway (EI):

201 (

): Parent ion.

170 (

): Loss of methoxy radical (
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) from the ester.

142 (

): Loss of carboxymethyl group (

).

Molecular Ion (M+)
m/z 201 / 203 (3:1)

[C8H8ClNO3]+

Fragment A
m/z 170

[M - OMe]+

- OMe (31)

Fragment B
m/z 142

[M - COOMe]+

- COOMe (59)

Base Peak
(Pyridine Core)

Ring Cleavage
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Figure 2: Predicted fragmentation pathway for EI-MS.

Infrared Spectroscopy (IR)
Sampling: Neat (ATR) or KBr Pellet.
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Wavenumber (

)
Vibration Mode Functional Group

1735 - 1745 Stretching (Strong) Ester C=O (Carbonyl)

1580 - 1600 Stretching (Medium) C=N / C=C (Pyridine Ring)

1250 - 1280 Stretching (Strong) C-O-C (Aryl Ether)

1100 - 1150 Stretching C-O (Ester C-O)

740 - 780 Stretching (Distinct) C-Cl (Aryl Chloride)

Experimental Protocol: Quality Control
To validate a batch of Methyl 6-chloro-4-methoxypicolinate, follow this rapid QC protocol:

Sample Prep: Dissolve 10 mg in 0.6 mL

.

Acquisition: Run a standard proton scan (16 scans).

Integration Check:

Set the aromatic doublet at 7.60 ppm to 1.00.

Verify the doublet at 6.98 ppm integrates to 1.00 (

).

Verify the two methyl singlets (4.01, 3.92 ppm) each integrate to 3.00 (

).

Impurity Limit:

Check for a singlet at 3.85 ppm (indicative of the regioisomer Methyl 4-chloro-6-

methoxypicolinate).
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Check for a singlet at 3.95 ppm (indicative of Methyl 4,6-dimethoxypicolinate).

Acceptance Criteria: Impurity peaks should integrate to

(representing

impurity) for standard synthesis applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1461953/docs#technical-guide-methyl-6-chloro-4-
methoxypicolinate-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1461953/docs#technical-guide-methyl-6-chloro-4-methoxypicolinate-spectral-data
https://www.benchchem.com/product/b1461953/docs#technical-guide-methyl-6-chloro-4-methoxypicolinate-spectral-data
https://www.benchchem.com/product/b1461953?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461953?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

